molecular formula C4H7N5O2S B7798252 6-amino-5-nitroso-2-sulfanyl-1H-pyrimidin-4-one;azane

6-amino-5-nitroso-2-sulfanyl-1H-pyrimidin-4-one;azane

Cat. No.: B7798252
M. Wt: 189.20 g/mol
InChI Key: CABNQNSAWNPRJB-UHFFFAOYSA-N
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Description

Compound “6-amino-5-nitroso-2-sulfanyl-1H-pyrimidin-4-one;azane” is a chemical entity with significant interest in various scientific fields

Properties

IUPAC Name

6-amino-5-nitroso-2-sulfanyl-1H-pyrimidin-4-one;azane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O2S.H3N/c5-2-1(8-10)3(9)7-4(11)6-2;/h(H4,5,6,7,9,11);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABNQNSAWNPRJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=NC1=O)S)N)N=O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=C(NC(=NC1=O)S)N)N=O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “6-amino-5-nitroso-2-sulfanyl-1H-pyrimidin-4-one;azane” involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pressures, and the use of catalysts to ensure the desired chemical transformations.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized synthetic routes. This involves large-scale reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Compound “6-amino-5-nitroso-2-sulfanyl-1H-pyrimidin-4-one;azane” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group with another, often facilitated by catalysts.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Compound “6-amino-5-nitroso-2-sulfanyl-1H-pyrimidin-4-one;azane” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in various diseases.

    Industry: Utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which compound “6-amino-5-nitroso-2-sulfanyl-1H-pyrimidin-4-one;azane” exerts its effects involves specific molecular targets and pathways. It interacts with certain enzymes or receptors, leading to a cascade of biochemical reactions that result in its observed effects. The exact pathways can vary depending on the context of its use.

Comparison with Similar Compounds

  • Compound A
  • Compound B
  • Compound C

Comparison: Compared to similar compounds, “6-amino-5-nitroso-2-sulfanyl-1H-pyrimidin-4-one;azane” stands out due to its unique structural features and reactivity. It may offer advantages in terms of stability, efficiency, or specificity in certain applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.